Phenol, isooctyldinitro- Phenol, isooctyldinitro-
Brand Name: Vulcanchem
CAS No.: 37224-61-6
VCID: VC18402573
InChI: InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3
SMILES:
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol

Phenol, isooctyldinitro-

CAS No.: 37224-61-6

Cat. No.: VC18402573

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Phenol, isooctyldinitro- - 37224-61-6

Specification

CAS No. 37224-61-6
Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
IUPAC Name 4-(6-methylheptyl)-3,5-dinitrophenol
Standard InChI InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-12-13(15(18)19)8-11(17)9-14(12)16(20)21/h8-10,17H,3-7H2,1-2H3
Standard InChI Key LZHVTZNVSMHVQV-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Phenol, isooctyldinitro- (IUPAC name: 4-(6-methylheptyl)-3,5-dinitrophenol) features a phenolic core substituted with two nitro groups at the 3- and 5-positions and a branched isooctyl chain at the 4-position . The molecular formula C₁₄H₂₀N₂O₅ corresponds to a molecular weight of 296.32 g/mol, distinguishing it from simpler dinitrophenols like 2,4-dinitrophenol (184.11 g/mol) .

Stereochemical Features

The compound’s 3D conformation, as modeled in PubChem, reveals a non-planar structure due to steric interactions between the bulky isooctyl group and adjacent nitro substituents . This spatial arrangement influences solubility and reactivity, as evidenced by its SMILES notation:
CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] .

Physicochemical Characteristics

Key properties include:

PropertyValue
Melting PointNot reported
Boiling PointNot reported
DensityEstimated >1.2 g/cm³
LogP (Partition Coeff.)Predicted ~4.5 (lipophilic)

The lipophilicity, inferred from its alkyl chain, suggests potential bioaccumulation risks, though experimental data remain scarce .

Synthetic Methodologies

While no direct synthesis protocols for phenol, isooctyldinitro- are documented, analogous pathways for nitrophenols provide plausible routes:

Nitration of Alkylphenols

A two-step process involving:

  • Alkylation: Friedel-Crafts alkylation of phenol with isooctyl bromide to form 4-isooctylphenol.

  • Dinitration: Nitration using HNO₃/H₂SO₄ at controlled temperatures to introduce nitro groups at the 3- and 5-positions .

Fries Rearrangement

Alternative routes may employ Fries rearrangement of isooctyl phenyl esters followed by nitration, though regioselectivity challenges could limit yield .

Industrial and Research Applications

The compound’s dual nitro groups and lipophilic tail suggest utility in:

Polymer Stabilizers

Nitroaromatics often act as UV stabilizers in plastics. The isooctyl chain may enhance compatibility with polyolefins .

Agrochemical Intermediates

Structurally related to herbicides like dinoseb, it could serve as a precursor for nitro-containing pesticides, though phytotoxicity studies are lacking .

Comparative Analysis with Related Nitrophenols

The table below contrasts key attributes with analogous compounds:

CompoundMolecular WeightNitro PositionsAlkyl ChainPrimary Use
Phenol, isooctyldinitro-296.323,5IsooctylResearch chemical
2,4-Dinitrophenol 184.112,4NoneHerbicide, metabolism
4,6-Dinitro-O-cresol 198.134,6MethylPesticide

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective nitration methods to improve yield.

  • Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.

  • Environmental Fate: Investigate photodegradation pathways and hydrolysis rates.

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